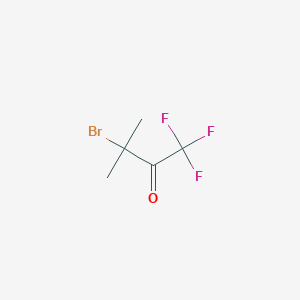

3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one

Description

3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one is an organic compound with the molecular formula C5H6BrF3O. It is a clear, colorless to yellow liquid that is immiscible with water. This compound is known for its use as a building block in the synthesis of various fluorinated heterocyclic compounds, which have applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C5H6BrF3O |

|---|---|

Molecular Weight |

219.00 g/mol |

IUPAC Name |

3-bromo-1,1,1-trifluoro-3-methylbutan-2-one |

InChI |

InChI=1S/C5H6BrF3O/c1-4(2,6)3(10)5(7,8)9/h1-2H3 |

InChI Key |

XQAZOHPZOYQOGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one can be synthesized using sulfuric acid as a catalyst. The starting material, 2-bromo-4,4,4-trifluoroethyl acetoacetate, undergoes hydrolysis and decarboxylation to form the desired product. The optimal conditions for this synthesis involve reacting 2-bromo-4,4,4-trifluoroethyl acetoacetate with trifluoroacetic acid in a 1:1.5 molar ratio, adding the mixture to a 30% sulfuric acid solution, and maintaining the reaction temperature at approximately 100°C for 8 hours. The yield of this reaction is around 68.1% .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the bromine atom.

Cyclization Reactions: Due to the presence of the acetone group, it can easily cyclize with amine-containing compounds to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Cyclization: Reactions typically involve amides, thioamides, thioureas, aminopyridines, and aminopyrazines under mild conditions.

Major Products

Scientific Research Applications

3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing fluorinated heterocyclic compounds.

Medicine: Its derivatives are used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is employed in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of the VEGF receptor through competitive binding to its extracellular domain. This inhibition affects the proliferation of actin filaments and can be used as a diagnostic reagent for anti-VEGF receptor antibodies. Additionally, it has been shown to inhibit the growth of cancer cells in vitro when used with a monoclonal antibody that recognizes the extracellular domain of the VEGF receptor .

Comparison with Similar Compounds

Similar Compounds

- 1,1,1-Trifluoro-3-bromo-2-propanone

- 1,1,1-Trifluoro-3-bromoacetone

- 1,1,1-Trifluoro-3-bromopropanone

- 1-Bromo-3,3,3-trifluoroacetone

- 3-Bromo-1,1,1-trifluoro-2-propanone

Uniqueness

3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one is unique due to its specific structure, which allows it to form a wide variety of fluorinated heterocyclic compounds. Its ability to inhibit the VEGF receptor and its applications in cancer research further distinguish it from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.